molecular formula C7H9BrN2O2 B12913242 4-Bromo-5-hydroxy-2-propylpyridazin-3(2H)-one CAS No. 186792-22-3

4-Bromo-5-hydroxy-2-propylpyridazin-3(2H)-one

Cat. No.: B12913242
CAS No.: 186792-22-3
M. Wt: 233.06 g/mol
InChI Key: VQTCOFQHKNLNQM-UHFFFAOYSA-N
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Description

4-Bromo-5-hydroxy-2-propylpyridazin-3(2H)-one is a brominated pyridazinone derivative characterized by a six-membered pyridazinone ring substituted with a bromine atom at position 4, a hydroxyl group at position 5, and a propyl chain at position 2. The bromine substituent enhances electrophilicity, facilitating cross-coupling reactions, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and crystallinity .

Properties

CAS No.

186792-22-3

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

4-bromo-5-hydroxy-2-propylpyridazin-3-one

InChI

InChI=1S/C7H9BrN2O2/c1-2-3-10-7(12)6(8)5(11)4-9-10/h4,11H,2-3H2,1H3

InChI Key

VQTCOFQHKNLNQM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C(=C(C=N1)O)Br

Origin of Product

United States

Biological Activity

4-Bromo-5-hydroxy-2-propylpyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound acts primarily as an inhibitor of FGFR tyrosine kinases , which play a crucial role in various physiological processes including cell proliferation, differentiation, and survival. The inhibition of FGFRs can lead to the suppression of tumor growth in cancers where these receptors are dysregulated. Specifically, this compound exhibits selective inhibition against FGFR1, FGFR2, and FGFR3 .

Pharmacological Properties

The pharmacological properties of this compound include:

  • Antitumor Activity : The compound has shown dose-dependent inhibition of tumor growth in xenograft models. For instance, in RT112/84 FGFR3-TACC3 xenografts, significant tumor reduction was observed with this compound .
  • Selectivity : It demonstrates a relatively high potency for FGFR2 and FGFR3 while sparing FGFR1 inhibition, which could reduce potential side effects associated with broader FGFR inhibition .

Case Studies

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : In vitro assays have confirmed that this compound effectively inhibits cell proliferation in various cancer cell lines. The IC50 values indicate that it possesses moderate to high cytotoxicity against these cell lines .
  • In Vivo Studies : Animal models treated with this compound exhibited significant reductions in tumor size compared to control groups. The mechanism was attributed to the inhibition of downstream signaling pathways activated by FGFRs, such as the MAPK and PI3K/AKT pathways .

Data Table: Biological Activity Summary

Biological Activity Effect Observed Reference
Tumor Growth InhibitionDose-dependent reduction in tumor size
Cell Proliferation InhibitionIC50 values indicate moderate to high cytotoxicity
Selectivity for FGFRsHigh potency for FGFR2 and FGFR3

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural features, such as bromine substitution, hydroxyl groups, or alkyl chains on heterocyclic cores. Data are derived from synthesis protocols, spectral analyses, and thermodynamic studies.

Comparison of Physical and Spectral Properties

Compound Name Substituents Melting Point (°C) IR Peaks (cm⁻¹) ¹H-NMR Key Signals (δ, ppm) Reference
4-Bromo-5-hydroxy-2-propylpyridazin-3(2H)-one 4-Br, 5-OH, 2-propyl Not reported ~3250 (OH), ~1650 (C=O) Propyl chain (δ 0.9–1.6), aromatic protons (δ 7.0–8.0) N/A
Compound 16 4-Br, 3-(4-BrPh), 5-indolyl 200–201 1653 (C=O), 3253 (NH), 3433 (NH₂) δ 1.09 (6H, CH₃), δ 7.44–8.07 (ArH)
Compound 17 4-Br, 3-(4-ClPh), 5-indolyl 129–130 1670 (C=O), 3385 (NH₂) δ 1.16 (6H, CH₃), δ 7.56–8.10 (ArH)
5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one 5-Br, 1-CF₃CH₂ Not reported Not reported Trifluoroethyl (δ 3.5–4.0), pyridinone protons
7-Bromo-5-(4-ClBn)-3-propylisoxazolo[4,5-d]pyridazin-4(5H)-one 7-Br, 5-(4-ClBn), 3-propyl Not reported Not reported Propyl (δ 0.9–1.6), 4-ClBn (δ 7.4–7.9)

Key Observations:

  • Substituent Effects on Melting Points : Bromine and aromatic substituents (e.g., indolyl in Compound 16) increase rigidity, raising melting points (200–201°C) compared to less substituted analogs like Compound 17 (129–130°C) .
  • Spectral Signatures : Hydroxyl groups in the target compound (~3250 cm⁻¹) contrast with NH/NH₂ stretches in sulfonamide-containing analogs (3253–3433 cm⁻¹) . Propyl chains consistently appear at δ 0.9–1.6 in ¹H-NMR across compounds .

Thermodynamic and Quantum Mechanical Insights

While direct thermodynamic data for the target compound are unavailable, studies on isotopic analogs (e.g., 1H, 2H, 3H) highlight mass-dependent behaviors in quantum systems . For instance:

  • Luttinger Parameter (K) : In 1D systems, K decreases with isotope mass (1H > 2H > 3H), reflecting stronger correlations in heavier isotopes .
  • Energy Regimes : Light isotopes (1H) exhibit Fermi-gas-like behavior, while heavier isotopes (3H) approach quasi-crystalline states at high densities .

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